Boc-D-asp-NH2
CAS No.: 200282-47-9
Cat. No.: VC21541297
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200282-47-9 |
|---|---|
| Molecular Formula | C9H16N2O5 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 |
| Standard InChI Key | VKCARTLEXJLJBZ-RXMQYKEDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N |
Introduction
Chemical Identity and Physical Properties
Boc-D-asp-NH2, also known as (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, is a modified amino acid featuring the D-configuration of aspartic acid with a tert-butyloxycarbonyl (Boc) protecting group and an α-amide functionality. The compound represents a crucial building block in peptide chemistry and serves various research purposes.
Chemical Identification
The compound is characterized by several important identifiers that help distinguish it in chemical databases and research literature:
| Parameter | Value |
|---|---|
| CAS Number | 200282-47-9 |
| Molecular Formula | C₉H₁₆N₂O₅ |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
| InChI | InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N |
The R-configuration at the α-carbon defines this as the D-isomer, which is a critical distinction from its more common L-counterpart (Boc-Asp-NH2, CAS: 74244-17-0).
Physical Properties
Boc-D-asp-NH2 exhibits several notable physical characteristics important for laboratory handling and experimental design:
| Property | Description |
|---|---|
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in DMSO and other polar organic solvents |
| Storage Recommendation | Store at -20°C |
| Stability | When stored properly at -20°C, usable within 1 month; at -80°C, usable within 6 months |
For solution preparation, the compound can be dissolved in appropriate solvents to create various concentrations as needed for experimental work .
Structural Characteristics
Molecular Structure
Boc-D-asp-NH2 consists of several key structural elements that define its chemical behavior and utility:
-
A D-aspartic acid core with the R-configuration at the α-carbon
-
A tert-butyloxycarbonyl (Boc) protecting group attached to the α-amino group
-
An amide group (-NH₂) at the α-carboxyl position
-
A free β-carboxylic acid group
This structure provides a useful combination of protected and reactive functional groups that make it valuable in peptide synthesis and other applications.
Stereochemistry Significance
The D-configuration of this compound represents an inversion of stereochemistry compared to the naturally occurring L-aspartic acid. This stereochemical difference is crucial for:
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Creating peptides with enhanced stability against enzymatic degradation
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Developing peptide-based therapeutics with improved pharmacokinetic properties
-
Studying structure-activity relationships in bioactive peptides
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Designing peptide analogs with modified secondary structures
Synthesis Methods
General Synthetic Approaches
While the search results primarily reference the synthesis of the L-isomer, similar approaches can be adapted for Boc-D-asp-NH2 using D-aspartic acid as the starting material. The general synthetic pathway typically involves:
-
Protection of the α-amino group of D-aspartic acid with a Boc (tert-butyloxycarbonyl) group
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Selective conversion of the α-carboxyl group to an amide while maintaining the free β-carboxyl group
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Purification to obtain the final product
Comparative Synthetic Strategies
The synthesis of such protected amino acid derivatives can employ different protection strategies, with notable differences in efficiency:
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Boc Protection | Stable to basic conditions; Compatible with numerous coupling agents | Acid-labile; Requires stronger acids for deprotection |
| Fmoc Protection | Base-labile; Milder deprotection conditions; Better for hydrophobic sequences | More expensive reagents; Less stable during long-term storage |
Research suggests that for peptides containing hydrophobic amino acids, the Fmoc strategy often offers advantages over the Boc method, potentially yielding superior results in terms of purity and yield of the crude peptides .
Applications in Research
Peptide Synthesis Applications
Boc-D-asp-NH2 serves as a valuable building block in the synthesis of various peptides with specific structural and functional properties:
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Incorporation into peptide sequences to enhance stability against enzymatic degradation
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Development of peptide-based enzyme inhibitors
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Creation of conformationally constrained peptides
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Synthesis of peptidomimetics with improved pharmacological properties
The D-configuration contributes to these applications by introducing structural constraints and resistance to natural proteolytic enzymes that typically act on L-amino acids.
Bioactive Peptide Development
The compound has particular relevance in the development of bioactive peptides, including:
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Neurokinin receptor antagonists and related compounds
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Peptides with enhanced metabolic stability
-
Structure-activity relationship studies
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Peptide-based therapeutic candidates
For example, in the synthesis of neurokinin A antagonists and related peptides, D-amino acid incorporation can significantly modify binding properties and biological activities .
Solution Preparation for Research
For experimental work, Boc-D-asp-NH2 can be prepared in various concentrations. A practical guide for solution preparation includes:
| Desired Concentration | Amount of Compound Required per Volume |
|---|---|
| 1 mM | 0.23223 mg/mL |
| 5 mM | 1.16115 mg/mL |
| 10 mM | 2.3223 mg/mL |
These stock solutions should be stored properly and used within the recommended timeframe to maintain compound integrity .
Comparison with L-isomer
Structural Differences
The key difference between Boc-D-asp-NH2 and its L-isomer (Boc-Asp-NH2) lies in the stereochemistry at the α-carbon:
| Feature | Boc-D-asp-NH2 | Boc-Asp-NH2 |
|---|---|---|
| Configuration | R (D-configuration) | S (L-configuration) |
| CAS Number | 200282-47-9 | 74244-17-0 |
| IUPAC Name | (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
| Natural Occurrence | Non-natural isomer | Derived from naturally occurring L-aspartic acid |
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C for routine storage; -80°C for extended periods |
| Container | Airtight container protected from light |
| Environment | Dry, inert atmosphere when possible |
| Stock Solution Storage | When stored at -80°C, use within 6 months; at -20°C, use within 1 month |
| Freeze-Thaw Cycles | Minimize repeated freeze-thaw cycles by preparing aliquots |
Following these recommendations helps maintain the purity and reactivity of the compound for research applications .
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